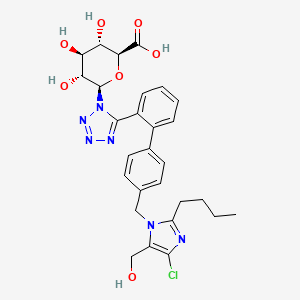

Losartan N1-Glucuronide

Descripción general

Descripción

Losartan N1-Glucuronide is a metabolite of Losartan . Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It belongs to a class of medications called angiotensin II receptor antagonists .

Synthesis Analysis

The synthesis of Losartan involves several key steps. The key intermediates are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride . OTBN is obtained by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis

The molecular formula of Losartan N1-Glucuronide is C28H31ClN6O7 . The molecule contains a total of 77 bonds, including 46 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .Chemical Reactions Analysis

Losartan and its metabolites can be detected using a liquid chromatography–tandem mass spectrometry method . This method can simultaneously detect six drugs, including Losartan .Physical And Chemical Properties Analysis

The molecular weight of Losartan N1-Glucuronide is 599.04 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Aplicaciones Científicas De Investigación

Attenuation of Insulin Resistance

Losartan has been shown to attenuate insulin resistance and regulate the browning phenomenon of white adipose tissue in ob/ob mice . It has been identified as an insulin sensitizer in obese states, actions involving in HIF1α signaling . Losartan alleviated IR signaling in obese mice through inhibiting HIF1α by suppressing STAT3-NF-κB signaling .

Regulation of Lipogenesis

In white adipose tissue, a set of lipogenesis-related genes, Srebp1, Fas, and Scd-1 were markedly downregulated after losartan intervention . This also resulted in reduced lipid droplet size and LD-associated proteins, perilipin family proteins (PLINs) compared with obese mice .

Anti-Inflammatory Effects

Losartan abolished macrophage infiltration with upregulation of M2 and inhibition of M1 macrophage markers in obese mice . This suggests that losartan attenuated obese-induced fatty liver, linked to alleviating inflammation in adipose tissues and a shift in M1/M2 macrophage balance .

Improvement of Mitochondria Biogenesis

Losartan might improve mitochondria biogenesis by upregulating SIRT1, PGC1α, UCP1, and mRNA of Tfam, Cd137, Tmem26, Ucp1 expression in white adipose tissue compared with the obese group .

Memory Improvement and Neurogenesis

Losartan has been found to improve memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . Repeated intraperitoneal administration of losartan resulted in a remarkable decrease in Aβ plaques and soluble Aβ42, as well as inflammatory cytokines (IL-2, IL-6 and TNFα) .

Cardiovascular Applications

Losartan inhibits the renin-angiotensin-aldosterone system by blocking the angiotensin II receptor . It is commonly used in cardiovascular diseases, such as hypertension .

Mecanismo De Acción

Target of Action

Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Losartan N1-Glucuronide, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .

Biochemical Pathways

The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of Losartan N1-Glucuronide, is mainly carried out by UGT1A1 and UGT2B7 .

Pharmacokinetics

Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .

Action Environment

The action, efficacy, and stability of Losartan N1-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .

Safety and Hazards

Losartan should not be used if you are pregnant, and you should tell your doctor right away if you become pregnant . It can cause injury or death to the unborn baby during your second or third trimester . If you have diabetes, do not use losartan together with any medication that contains aliskiren (a blood pressure medicine) . In rare cases, this medicine can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

Direcciones Futuras

Losartan is currently indicated for the treatment of hypertension, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in people who have type 2 diabetes and high blood pressure . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring new therapeutic applications.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPSQNVVWGEQG-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857943 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan N1-Glucuronide | |

CAS RN |

138584-34-6 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

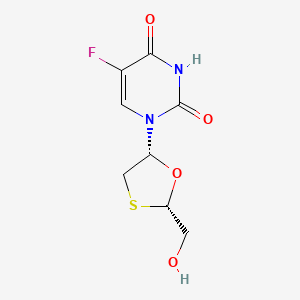

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

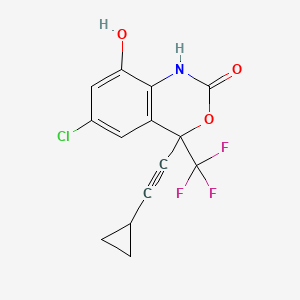

![Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)](/img/no-structure.png)

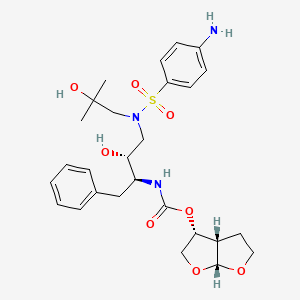

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)

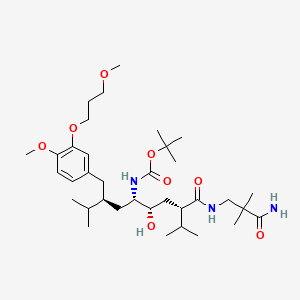

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)